molecular formula C18H17NO3 B12149909 3-methyl-N-(2-phenoxyethyl)-1-benzofuran-2-carboxamide

3-methyl-N-(2-phenoxyethyl)-1-benzofuran-2-carboxamide

Cat. No.: B12149909
M. Wt: 295.3 g/mol
InChI Key: XMOOYGBXKYCHGR-UHFFFAOYSA-N
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Description

3-methyl-N-(2-phenoxyethyl)-1-benzofuran-2-carboxamide is an organic compound with a complex structure that includes aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(2-phenoxyethyl)-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.

    Introduction of the Carboxamide Group: The carboxamide group is introduced through an amide coupling reaction, often using reagents like carbodiimides or acyl chlorides.

    Attachment of the Phenoxyethyl Group: The phenoxyethyl group is attached via a nucleophilic substitution reaction, where a phenol derivative reacts with an appropriate alkyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(2-phenoxyethyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions (e.g., acidic or basic environments).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-methyl-N-(2-phenoxyethyl)-1-benzofuran-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-methyl-N-(2-phenoxyethyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through various pathways, including:

    Binding to Enzymes: Inhibiting or activating specific enzymes, leading to changes in biochemical pathways.

    Receptor Interaction: Binding to receptors on cell surfaces, triggering signaling cascades that result in physiological responses.

    DNA Interaction: Intercalating into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

3-methyl-N-(2-phenoxyethyl)-1-benzofuran-2-carboxamide can be compared with other similar compounds, such as:

    3-methyl-N-(2-phenoxyethyl)benzamide: Similar structure but lacks the benzofuran ring, leading to different chemical properties and applications.

    3-methyl-N-(2-phenoxyethyl)butanamide:

Properties

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

IUPAC Name

3-methyl-N-(2-phenoxyethyl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C18H17NO3/c1-13-15-9-5-6-10-16(15)22-17(13)18(20)19-11-12-21-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,19,20)

InChI Key

XMOOYGBXKYCHGR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NCCOC3=CC=CC=C3

Origin of Product

United States

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